molecular formula C13H19NO4 B12115916 diethyl 2-(1H-pyrrol-1-yl)pentanedioate

diethyl 2-(1H-pyrrol-1-yl)pentanedioate

Cat. No.: B12115916
M. Wt: 253.29 g/mol
InChI Key: SKQZPYYDNOLPET-UHFFFAOYSA-N
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Description

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate is an organic compound with the molecular formula C13H19NO4 It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms in the pentanedioic acid chain is replaced by a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1H-pyrrol-1-yl)pentanedioate typically involves the reaction of diethyl pentanedioate with pyrrole under specific conditions. One common method includes:

    Starting Materials: Diethyl pentanedioate and pyrrole.

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-(1H-pyrrol-1-yl)pentanedioic acid, while reduction may produce diethyl 2-(1H-pyrrol-1-yl)pentanediol.

Scientific Research Applications

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 2-(1H-pyrrol-1-yl)pentanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(1H-imidazol-1-yl)pentanedioate: Similar structure but with an imidazole ring instead of a pyrrole ring.

    Diethyl 2-(1H-pyrrol-2-yl)pentanedioate: Similar structure but with the pyrrole ring attached at a different position.

    Diethyl 2-(1H-pyrrol-1-yl)butanedioate: Similar structure but with a shorter carbon chain.

Uniqueness

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate is unique due to the specific positioning of the pyrrole ring and the length of the carbon chain. These structural features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl 2-pyrrol-1-ylpentanedioate

InChI

InChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3

InChI Key

SKQZPYYDNOLPET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N1C=CC=C1

Origin of Product

United States

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